Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a cyclization process to form the benzofuran ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Ethyl 5-chlorobenzofuran-2-carboxylate
- Ethyl 5-bromobenzofuran-2-carboxylate
These compounds share a similar benzofuran core structure but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 |
InChI Key |
ZOGUNPHXFXKYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)F)C |
Origin of Product |
United States |
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